1,3,5(10)-Estratriene 3,17beta-disulfate, also known as beta-estradiol 3,17-disulfate, is a derivative of the natural hormone estradiol. This compound is characterized by the presence of disulfate groups at the 3 and 17 positions of the estratriene backbone, which significantly alters its biological activity and solubility compared to its parent compound. It plays a crucial role in various biochemical processes and has been studied for its potential therapeutic applications.
This compound is primarily synthesized from beta-estradiol through sulfonation processes. Beta-estradiol is a key estrogen hormone found in humans and is integral to various physiological functions, including reproductive health.
1,3,5(10)-Estratriene 3,17beta-disulfate falls under the category of steroidal estrogens. It is classified as a sulfated steroid, which impacts its solubility and interaction with biological systems. This classification is essential for understanding its pharmacological properties and applications.
The synthesis of 1,3,5(10)-estratriene 3,17beta-disulfate typically involves two main steps: sulfonation and neutralization.
The molecular formula of 1,3,5(10)-estratriene 3,17beta-disulfate is with a molecular weight of approximately 508.69 g/mol. The structure features a steroid nucleus with hydroxyl groups at positions 3 and 17 and sulfate groups attached at these sites.
1,3,5(10)-estratriene 3,17beta-disulfate can undergo several types of chemical reactions:
The mechanism of action for 1,3,5(10)-estratriene 3,17beta-disulfate involves its interaction with estrogen receptors in target tissues.
Research indicates that this compound selectively inhibits glutathione S-transferases, which are critical for detoxification processes within cells.
1,3,5(10)-Estratriene 3,17beta-disulfate has several scientific applications:
1,3,5(10)-Estratriene-3,17β-disulfate (E₂-3,17β-disulfate) is a doubly sulfated estrogen metabolite formed through sequential enzymatic conjugation reactions. This section details its biosynthetic pathways, enzymatic machinery, cofactor dependencies, and tissue-specific regulation.
Sulfotransferases (SULTs) catalyze the transfer of a sulfonate (SO₃⁻) group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to hydroxyl groups of estrogens. E₂-3,17β-disulfate formation involves two sequential sulfonation steps:
Key Enzymes & Mechanisms:
Kinetic Parameters of Human Sulfotransferases:
Enzyme | Substrate | Km (nM) | Catalytic Efficiency (kcat/Km) | Primary Site |
---|---|---|---|---|
SULT1E1 | Estradiol (E₂) | 20 | 1.5 × 10⁷ M⁻¹s⁻¹ | 3-OH |
SULT1E1 | Estrone (E₁) | 15 | 1.2 × 10⁷ M⁻¹s⁻¹ | 3-OH |
SULT1A1 | Estradiol (E₂) | 25,000 | 6.0 × 10⁴ M⁻¹s⁻¹ | 3-OH |
17β-HSD-type SULT | Estrone-3-sulfate | 8,500* | 2.5 × 10⁴ M⁻¹s⁻¹ | 17β-OH |
*Estimated from kinetic analogies to DHEA sulfonation [1] [4] [9].
17β-Hydroxysteroid dehydrogenases (17β-HSDs) regulate substrate availability for disulfate synthesis through reversible oxidation/reduction at C17:
Pathway Interdependence:
Structural Constraints: The 17β-OH group must be unmodified and accessible for sulfotransferase binding, making 17β-HSD activity a critical gatekeeper for disulfate synthesis [4].
PAPS Synthesis & Regulation:- PAPS is synthesized in the cytosol via a two-step pathway:1. ATP + SO₄²⁻ → Adenosine 5'-phosphosulfate (APS) (catalyzed by ATP sulfurylase).2. APS + ATP → 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) (catalyzed by APS kinase) [1] [4].- Cellular PAPS pools are limited (~50 μM in hepatocytes) and rate-limiting under high sulfonation demand [1].
SULT-PAPS Binding Mechanics:
PAPS Depletion Consequences:
SULT expression dictates tissue-specific E₂-3,17β-disulfate production:
SULT1E1 Distribution:
SULT1A1/1A3 Distribution:
Tissue-Specific Disulfate Synthesis:
Tissue | Dominant SULT | Disulfate Output | Functional Implication |
---|---|---|---|
Fetal Liver | SULT1E1 | High | Estrogen inactivation during development |
Placenta | SULT1E1 | Moderate | Barrier protection against maternal estrogens |
Adult Liver | SULT1A1 | Low | Systemic estrogen clearance |
Endometrium | SULT1E1 | Cycle-dependent | Regulates local estrogen bioavailability |
Breast Cancer | SULT1E1 ↑ in ER+ tumors | Variable | May reduce tumor proliferation via estrogen inactivation [1] [4]. |
Cancer Relevance: SULT1E1 overexpression in endometrial and breast cancers correlates with reduced free E₂, potentially attenuating estrogen-driven proliferation [1] [4].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8